molecular formula C9H19NO4 B7790842 Panthenol CAS No. 62507-76-0

Panthenol

Cat. No.: B7790842
CAS No.: 62507-76-0
M. Wt: 205.25 g/mol
InChI Key: SNPLKNRPJHDVJA-UHFFFAOYSA-N
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Description

Panthenol, also known as pantothenol, is the alcohol analog of pantothenic acid (vitamin B5) and is thus a provitamin of B5 . In organisms, it is quickly oxidized to pantothenic acid . It is a viscous transparent liquid at room temperature .


Molecular Structure Analysis

This compound has a molecular formula of C9H19NO4 . Its average mass is 205.251 Da and its monoisotopic mass is 205.131409 Da . It is structurally similar to vitamin B5 except that it contains a hydroxyl group, making it an alcohol .


Chemical Reactions Analysis

This compound is well absorbed into the skin and mucous membranes, where it is quickly oxidized to pantothenic acid . Pantothenic acid is extremely hygroscopic and is used in the biosynthesis of coenzyme A, which plays a role in a wide range of enzymatic reactions and in cell growth .


Physical and Chemical Properties Analysis

This compound is a viscous transparent liquid at room temperature . It is a stable, water-soluble, light ingredient that readily penetrates the skin .

Scientific Research Applications

  • Cosmetic Formulations and Skin Hydration : Panthenol is extensively used in cosmetic formulations due to its humectant and wound-healing effects. It significantly enhances skin hydration and viscoelastic properties. Formulations with higher concentrations of this compound (1% or 5%) are more effective in improving skin barrier function over the long term (Camargo Júnior, F. B. de, 2006).

  • Dermatological Applications : this compound is used in dermatology for protecting skin health and treating defects in the morphology of the stratum corneum. It has been recognized for its hydrating, softening, and barrier function properties (J. Pavlačková et al., 2019).

  • Allergic Contact Dermatitis : Although rare, this compound can cause allergic contact dermatitis. It is used in various pharmaceutical and cosmetic products for its anti-inflammatory and moisturizing properties (Ilse Clerens & A. Goossens, 2017).

  • Postoperative Discomfort : this compound has shown significant effects in reducing postoperative nausea and distention, and in the restoration of normal peristalsis (C. Haycock et al., 1959).

  • Wound Healing and Fibroblast Proliferation : Topical application of this compound is widely used for wound healing. It positively affects the migration and proliferation of cultured fibroblasts, influencing gene expression related to these processes (T. Wiederholt et al., 2009).

  • Hair Follicle Cell Growth : Dexthis compound promotes cell growth in human hair follicle cells. It enhances cell viability and suppresses markers of apoptosis and cell senescence, thereby stimulating hair growth (J. Shin et al., 2021).

  • Nail Penetration and Kinetics : this compound is believed to improve the flexibility and strength of nails. Studies show significant penetration of this compound into the nail, especially when delivered by specialized formulations (X. Hui et al., 2007).

  • Cosmeceutic Formulations Against ROS and UV Damage : this compound-stabilized cerium dioxide nanoparticles are effective in protecting cells from reactive oxygen species and UV irradiation, suggesting its use in cosmeceutic formulations (N. Zholobak et al., 2014).

  • Neuroprotective Properties : this compound has shown potential in neuroprotective treatments, significantly ameliorating neurological deficits in a rat model of middle cerebral artery occlusion (M. Onufriev et al., 2010).

  • Antibiotic and Sulfonamide Resistance : this compound has a stimulating effect on the action of antibiotics and sulfonamides against staphylococci, though its effect is insufficient to render a resistant strain sensitive (E. Tritsmans & F. Vanbeneden, 2006).

Mechanism of Action

Target of Action

Panthenol, also known as Provitamin B5, primarily targets the skin and hair cells in the human body . It is an alcohol derivative of pantothenic acid, a component of the B complex vitamins and an essential component of a normally functioning epithelium .

Mode of Action

This compound interacts with its targets by penetrating the skin and mucous membranes, where it is quickly oxidized to pantothenic acid (Vitamin B5) . This vitamin is an essential component of Coenzyme A, which acts as a cofactor in many enzymatic reactions that are important for protein metabolism in the epithelium .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of Coenzyme A . Coenzyme A plays a crucial role in many metabolic processes, including the synthesis of fatty acids and lipids, essential components of the skin’s lipid barrier . Maintaining the integrity of the lipid barrier is paramount to limit transepidermal water evaporation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are crucial for its bioavailability. This compound is well absorbed into the skin and quickly converted into Pantothenic acid by oxidation . The converted Pantothenic acid is distributed into the cells and is converted to Acetyl Coenzyme-A (Acetyl CoA) in the cells of the epidermis .

Result of Action

The action of this compound results in several molecular and cellular effects. It contributes to the significant restoration of the activity of enzymes of mitochondrial energy metabolism, normalization of the redox potential of the glutathione system, and a decrease in the level of S-glutathionylated proteins in brain mitochondria . It also enhances the cell viability, suppressing the apoptotic markers, and elongating the anagen phase in hair follicles .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, oxidative stress can inhibit energy metabolism in the brain mitochondria, shift the redox potential of the glutathione system to the oxidized side, and activate S-glutathionylation of proteins . This compound can counteract these effects, demonstrating its high neuroprotective activity in experimental models of neurodegeneration .

Future Directions

The global panthenol market is expected to grow at a CAGR of 4.2% during the forecast period (2022 to 2032) . The major factor driving the growth of the global this compound market is the increasing use of this compound in the personal care and cosmetics industry . The market size is projected to reach multimillion USD by 2031 .

Biochemical Analysis

Biochemical Properties

Panthenol is biosynthesized to 4′-phosphopantetheine and coenzyme A, which have integral roles in the biosynthesis and oxidation of fatty acids . It interacts with various enzymes, proteins, and other biomolecules, contributing to the significant restoration of the activity of enzymes of mitochondrial energy metabolism, normalization of the redox potential of the glutathione system, and a decrease in the level of S-glutathionylated proteins in brain mitochondria .

Cellular Effects

This compound influences cell function by affecting various cellular processes. It plays an important role in maintaining the redox balance and thiol–disulfide homeostasis, whose violations are an important component of the biochemical shifts in neurodegenerative diseases . It also affects cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It contributes to the formation of disulfide bonds, a leading factor in the folding and maintenance of the three-dimensional conformation of many specific proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been shown to reduce lipid peroxidation during oxidative stress caused by tBHP and FeSO4 in mitochondria in vitro . This compound is a lipophilic compound, exerting a stabilizing effect on membrane phospholipids .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the biosynthesis and oxidation of fatty acids . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Properties

IUPAC Name

2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO4/c1-9(2,6-12)7(13)8(14)10-4-3-5-11/h7,11-13H,3-6H2,1-2H3,(H,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPLKNRPJHDVJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(C(=O)NCCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044598
Record name Panthenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56323427
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Mechanism of Action

Panthenol is an alcohol derivative of pantothenic acid, a component of the B complex vitamins and an essential component of a normally functioning epithelium. Dexpanthenol, the active form of panthenol, is enzymatically cleaved to form pantothenic acid (Vitamin B5), which is an essential component of Coenzyme A that acts as a cofactor in many enzymatic reactions that are important for protein metabolism in the epithelium. Dermatological effects of the topical use of dexpanthenol include increased fibroblast proliferation and accelerated re-epithelialization in wound healing. Furthermore, it acts as a topical protectant, moisturizer, and has demonstrated anti-inflammatory properties.
Record name Panthenol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11204
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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CAS No.

16485-10-2, 81-13-0
Record name DL-Panthenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16485-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Panthenol [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016485102
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Panthenol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11204
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name panthenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759899
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dexpanthenol [USAN)
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759127
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name panthenol
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302962
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Record name Panthenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PANTHENOL
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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